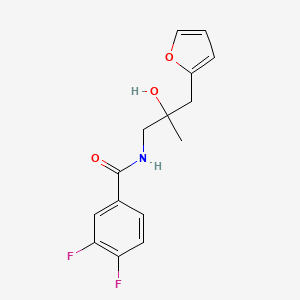

3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

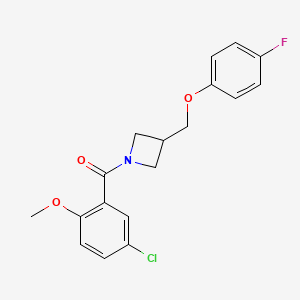

3,4-difluoro-N-[(3R)-3-(furan-2-yl)-3-hydroxypropyl]benzamide is a chemical compound with the molecular formula C14H13F2NO3 . It is a synthetic compound with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-[(3R)-3-(furan-2-yl)-3-hydroxypropyl]benzamide consists of a benzamide core with two fluorine atoms at the 3 and 4 positions. The benzamide is linked to a furan ring via a hydroxypropyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-difluoro-N-[(3R)-3-(furan-2-yl)-3-hydroxypropyl]benzamide include its molecular formula (C14H13F2NO3) and molecular weight . Further details about its physical and chemical properties are not available in the current literature .Applications De Recherche Scientifique

Chemical Structure and Reactivity

- Research on difluorinated alkenoates, which are structurally related to 3,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, has shown that these compounds react rapidly and with high yield with furan and substituted furans in the presence of a tin(IV) catalyst. The reactivity is significantly enhanced by fluorination, as non-fluorinated congeners fail to react under the same conditions. This indicates a potential for such compounds in synthetic organic chemistry and materials science due to their unique reactivity profiles (Griffith et al., 2006).

Molecular Modifications and Spectroscopy

- Modifications to the molecular structure of related compounds, such as 3-hydroxyflavone derivatives, have been found to effectively regulate excited-state intramolecular proton and charge transfer. This has significant implications in the development of fluorescent probes and organic radiation scintillators, highlighting the potential for similar modifications in this compound (Han et al., 2018).

Radiolabeling and Imaging Applications

- Similar difluoro-benzamide derivatives have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds can be radiolabeled and could potentially be used for imaging specific targets in cancers, suggesting a possible application for this compound in medical diagnostics or research (Wang et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHSMFBDWDYRIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)

![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)